molecular formula C13H14BrNO B8585937 5-Bromo-8-methyl-7-(propan-2-yloxy)isoquinoline

5-Bromo-8-methyl-7-(propan-2-yloxy)isoquinoline

Cat. No. B8585937
M. Wt: 280.16 g/mol
InChI Key: YLJOUYFYRZZINS-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A mixture of N-[5-bromo-2-methyl-3-(propan-2-yloxy)benzyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide (108d, 4.7 g, 9.4 mmol) in 6M HCl (75 mL) and 1,4-dioxane (75 mL) was stirred in a sealed tube at 50° C. for 18 hours. Volatiles were removed under vacuum and the aqueous solution was basified to pH 8˜9 with Na2CO3 (s). The mixture was extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine (2×40 mL), dried over Na2SO4, filtered, and concentrated under vacuum to give 5-bromo-8-methyl-7-(propan-2-yloxy)isoquinoline (108e, 1.6 g, 61%) as a brown oil.
Name
N-[5-bromo-2-methyl-3-(propan-2-yloxy)benzyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:27][CH:28]([CH3:30])[CH3:29])[C:5]([CH3:26])=[C:6]([CH:25]=1)[CH2:7][N:8]([CH2:19][CH:20](OC)OC)S(C1C=CC(C)=CC=1)(=O)=O>Cl.O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([O:27][CH:28]([CH3:30])[CH3:29])[C:5]([CH3:26])=[C:6]2[C:25]=1[CH:20]=[CH:19][N:8]=[CH:7]2

Inputs

Step One
Name
N-[5-bromo-2-methyl-3-(propan-2-yloxy)benzyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Quantity
4.7 g
Type
reactant
Smiles
BrC=1C=C(C(=C(CN(S(=O)(=O)C2=CC=C(C=C2)C)CC(OC)OC)C1)C)OC(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred in a sealed tube at 50° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C2C=CN=CC2=C(C(=C1)OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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